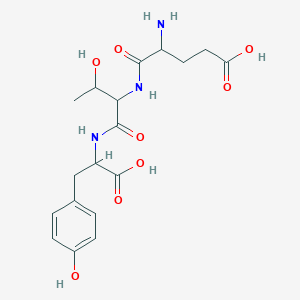

H-DL-Glu-DL-xiThr-DL-Tyr-OH

CAS No.:

Cat. No.: VC16239756

Molecular Formula: C18H25N3O8

Molecular Weight: 411.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H25N3O8 |

|---|---|

| Molecular Weight | 411.4 g/mol |

| IUPAC Name | 4-amino-5-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C18H25N3O8/c1-9(22)15(21-16(26)12(19)6-7-14(24)25)17(27)20-13(18(28)29)8-10-2-4-11(23)5-3-10/h2-5,9,12-13,15,22-23H,6-8,19H2,1H3,(H,20,27)(H,21,26)(H,24,25)(H,28,29) |

| Standard InChI Key | VHPVBPCCWVDGJL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)N)O |

Introduction

H-DL-Glu-DL-xiThr-DL-Tyr-OH is a synthetic peptide composed of a sequence of amino acids, including glutamic acid, threonine, and tyrosine. The "DL" prefix indicates that this compound contains both D- and L-enantiomers of each amino acid, which can significantly influence its biological activity and structural stability. This peptide is of interest in various biochemical and pharmacological applications due to its unique stereochemical configuration.

Chemical Composition

The chemical composition of H-DL-Glu-DL-xiThr-DL-Tyr-OH includes the following amino acids:

| Amino Acid | Type |

|---|---|

| Glutamic Acid | DL |

| Threonine (xiThr) | DL |

| Tyrosine | DL |

These amino acids are linked by peptide bonds, forming a polypeptide chain. The presence of both D- and L-enantiomers may confer distinct properties compared to peptides composed solely of L-amino acids.

Biological Activity

The biological activity of H-DL-Glu-DL-xiThr-DL-Tyr-OH is likely influenced by the specific amino acids present. For example:

-

Glutamic Acid: Known as an excitatory neurotransmitter, it plays a critical role in synaptic transmission and plasticity.

-

Threonine: Essential for various metabolic processes and can influence protein structure.

-

Tyrosine: Acts as a precursor to hormones like epinephrine and norepinephrine, affecting stress responses and metabolic processes.

Synthesis and Stability

The synthesis of H-DL-Glu-DL-xiThr-DL-Tyr-OH typically involves peptide synthesis methods that ensure high purity and yield. The stability of the peptide can be influenced by factors such as pH, temperature, and the presence of proteolytic enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume